molecular formula C16H14N2O B3384878 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone CAS No. 58112-93-9

2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone

Cat. No.: B3384878
CAS No.: 58112-93-9
M. Wt: 250.29 g/mol
InChI Key: DYLCLDYOAHTSPW-UHFFFAOYSA-N
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Description

Broad Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical Research

The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. banglajol.infonih.govrsc.org This designation stems from its versatile binding properties and its presence in a wide array of pharmacologically active compounds. banglajol.infonih.gov The structural features of the benzimidazole nucleus, including its hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow it to bind effectively to a variety of biological macromolecules. nih.gov

This structural versatility has led to the development of benzimidazole-containing drugs with a vast range of therapeutic applications. iosrjournals.org Researchers have successfully synthesized derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties. banglajol.infomdpi.com The adaptability of the benzimidazole core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its biological activity. banglajol.infonih.gov Consequently, the benzimidazole moiety is a cornerstone in the design and discovery of new therapeutic agents, with many new drugs containing this structure anticipated in the coming years. banglajol.infomdpi.com

The Role of Phenylethanone Moieties in Organic Synthesis and Functional Molecule Design

The phenylethanone moiety, also known as acetophenone, is the simplest aromatic ketone and serves as a fundamental building block in organic synthesis. wikipedia.org Its structure, consisting of a phenyl ring attached to an acetyl group, provides multiple reactive sites for chemical modification. wikipedia.orgnist.gov Acetophenone is a widely used precursor for producing resins, fragrances, and, notably, a variety of pharmaceutical compounds. wikipedia.org

In the context of functional molecule design, the phenylethanone group is a versatile synthon for constructing more complex molecular architectures, particularly heterocycles. biointerfaceresearch.comresearchgate.net The carbonyl group can participate in a range of reactions, including condensations, reductions, and nucleophilic additions. The adjacent methylene (B1212753) group can be functionalized, for instance, through halogenation to produce α-haloketones like 2-bromo-1-phenylethanone. nih.govnih.gov These activated intermediates are highly valuable in alkylation reactions for synthesizing a wide variety of derivatives, including those linked to nitrogen-containing heterocycles like benzimidazole. nih.govnih.govnih.gov

Contextualization of 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone within Current Academic Research

This compound is a specific derivative that combines the privileged benzimidazole scaffold with the versatile phenylethanone moiety. While extensive research on this exact molecule is not widely documented, its structure places it firmly within the class of benzimidazole-ketone derivatives, a group that is actively investigated for potential therapeutic applications.

The synthesis of such compounds can typically be approached through established methodologies in heterocyclic chemistry. One common route for creating related structures involves the condensation of o-phenylenediamines with carbonyl compounds. jyoungpharm.orgrsc.org For the target molecule, this would conceptually involve the reaction of N-methyl-o-phenylenediamine with a suitable phenylacetyl derivative. Another well-established synthetic strategy involves the reaction of a pre-formed benzimidazole nucleus with a phenylethanone derivative. For example, the alkylation of benzimidazoles with phenacyl halides is a frequently used method to create a bond between the two moieties. nih.gov

Research on structurally similar compounds provides insight into the potential properties and applications of this compound. Studies on isomers and analogues, such as those listed in the table below, demonstrate that this class of molecules is of significant interest for its chemical properties and biological potential. For instance, the crystal structure of the related compound 2-(1H-Benzimidazol-1-yl)-1-phenylethanone has been characterized, revealing details about its molecular geometry and intermolecular interactions. nih.gov The study of such analogues is crucial for building a comprehensive understanding of the structure-activity relationships within the broader family of benzimidazole-ketone derivatives.

Interactive Table of Related Benzimidazole-Ketone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Target CompoundReference
2-(1H-Benzimidazol-1-yl)-1-phenylethanoneC15H12N2O236.27Isomer (N1-substituted); Lacks N-methyl group nih.gov
2-(1-ethyl-1H-benzimidazol-2-yl)-1-phenylethanoneC17H16N2O264.32Contains an N-ethyl group instead of N-methyl nih.gov
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanoneC15H12N2OS268.33Contains a sulfanyl (B85325) linker; Lacks N-methyl group nih.gov
2-AcetylbenzimidazoleC9H8N2O160.17Phenyl group of the ethanone (B97240) moiety is replaced by a methyl group researchgate.netderpharmachemica.com

This contextualization highlights that while this compound itself may be an understudied compound, its structural components and relation to well-researched analogues suggest it is a molecule of interest within the ongoing exploration of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)17-16(18)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLCLDYOAHTSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482435
Record name 2-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58112-93-9
Record name 2-(1-Methyl-1H-benzimidazol-2-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Methyl 1h Benzimidazol 2 Yl 1 Phenylethanone and Its Analogues

Foundational Synthetic Routes to 2-Substituted Benzimidazoles and Related Structures

The benzimidazole (B57391) core is a privileged structure in drug discovery, and numerous methods for its synthesis have been developed. The most common and foundational approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde, ester, or nitrile. This reaction, often acid-catalyzed, proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration to afford the benzimidazole ring.

One-pot synthesis methods are particularly attractive for their efficiency and operational simplicity. For instance, 2-substituted benzimidazoles can be prepared through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of an oxidizing agent like hydrogen peroxide and a catalytic amount of hydrochloric acid in acetonitrile (B52724) at room temperature. This method offers short reaction times and high yields.

Another versatile one-pot approach utilizes triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF. This mild protocol allows for the synthesis of 2-substituted benzimidazoles from 1,2-phenylenediamines and is compatible with acid-labile functional groups.

N-alkylation of a pre-formed benzimidazole ring is a crucial step for the synthesis of compounds like the title molecule. This is typically achieved by reacting the N-H of the benzimidazole with an alkyl halide in the presence of a base. Phase-transfer catalysts can be employed to facilitate this reaction. For instance, N-alkylation of 2-substituted benzimidazoles has been accomplished using alkyl bromides with tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst and aqueous potassium hydroxide (B78521) as the base.

Dedicated Synthetic Approaches to 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone

While a specific, dedicated synthesis for this compound is not extensively documented in a single source, its synthesis can be logically deduced from established methodologies for similar structures.

A plausible retrosynthetic analysis of the target molecule suggests two primary disconnection points, leading to two main synthetic strategies.

Strategy A: N-alkylation of a pre-formed 2-phenacylbenzimidazole. This approach involves the initial formation of 2-(1H-benzimidazol-2-yl)-1-phenylethanone, followed by methylation at the N-1 position. The key precursors for this route are o-phenylenediamine and a suitable three-carbon synthon for the phenylethanone side chain, followed by a methylating agent.

Strategy B: Cyclization of an N-methylated o-phenylenediamine derivative. This strategy involves the initial methylation of o-phenylenediamine to form N-methyl-o-phenylenediamine. This intermediate is then reacted with a precursor that provides the 2-phenylethanone moiety to form the benzimidazole ring.

The key precursors identified from this analysis are:

o-Phenylenediamine

N-methyl-o-phenylenediamine

A synthon for the 2-phenylethanone side chain (e.g., phenylglyoxal (B86788) or a derivative)

A methylating agent (e.g., methyl iodide, dimethyl sulfate)

2-Bromo-1-phenylethanone (phenacyl bromide)

Based on the synthesis of the closely related compound, 2-(1H-benzimidazol-1-yl)-1-phenylethanone, a likely synthetic procedure for the title compound can be proposed. The synthesis of the unmethylated analogue was achieved by reacting 1H-benzimidazole with 2-bromo-1-phenylethanone. nih.gov Following this, N-methylation would yield the final product.

A potential synthetic protocol is as follows:

Synthesis of 2-(1H-benzimidazol-2-yl)-1-phenylethanone: This intermediate can be synthesized by reacting o-phenylenediamine with a suitable precursor like phenylglyoxal.

N-methylation: The resulting 2-phenacylbenzimidazole can then be N-methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent like acetone (B3395972) or DMF.

For the synthesis of the related compound 2-(1H-benzimidazol-1-yl)-1-phenylethanone, a yield of 60% has been reported. nih.gov Optimization of the N-alkylation of dibromobenzimidazoles with phenacyl halides has been studied, indicating that the choice of base and solvent system is crucial for achieving high yields. Systems such as K2CO3 in acetonitrile or NaHCO3 in acetonitrile have been explored.

Purity assessment of the final product would typically involve a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) would be used to monitor the progress of the reaction and for preliminary purity checks. The final product would be purified by column chromatography on silica (B1680970) gel. The structure and purity would be confirmed by spectroscopic methods such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of all expected functional groups.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and the C=N of the imidazole (B134444) ring.

The melting point of the purified compound would also be determined as an indicator of purity.

To improve the efficiency and yield of the synthesis of this compound, several advanced optimization strategies can be employed. These include the use of microwave irradiation and ultrasound assistance.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields in the synthesis of benzimidazole derivatives. researchgate.netumich.eduresearchgate.net For the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, microwave irradiation in the presence of montmorillonite (B579905) K-10 clay as a solid support has been effective, often proceeding in the absence of a solvent. researchgate.netumich.eduresearchgate.net This approach could potentially be adapted for the synthesis of the title compound, leading to a more rapid and environmentally friendly process.

Ultrasound-assisted synthesis is another green chemistry technique that can enhance reaction rates and yields. The use of ultrasound has been reported for the catalyst-free synthesis of 2-substituted benzimidazoles from o-phenylenediamine and imino ester hydrochlorides, offering an eco-friendly workup and good yields in a short time. researchgate.net This method could be explored for the cyclization step in the synthesis of the target molecule.

Below is a table summarizing potential optimization strategies:

StrategyConditionsPotential Advantages
Microwave-Assisted Synthesis Montmorillonite K-10 clay, solvent-freeReduced reaction times, higher yields, environmentally friendly.
Ultrasound-Assisted Synthesis Catalyst-free, aqueous mediaShorter reaction times, milder conditions, eco-friendly.
Catalyst Optimization Use of heterogeneous catalysts (e.g., ZnO nanoparticles)Ease of catalyst recovery and reuse, milder reaction conditions.

Principles of Green Chemistry Applied to the Synthesis of Benzimidazole-Phenylethanone Systems

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound and its analogues in several ways.

One key aspect is the use of environmentally benign solvents or solvent-free conditions. Water is an ideal green solvent, and some benzimidazole syntheses have been successfully carried out in aqueous media. As mentioned, microwave-assisted synthesis on solid supports like montmorillonite K-10 clay can often be performed without any solvent. researchgate.netumich.eduresearchgate.net

The use of heterogeneous catalysts, such as ZnO nanoparticles or clays, is another important green chemistry approach. pnu.ac.ir These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Energy efficiency is also a core principle of green chemistry. Microwave and ultrasound irradiation are more energy-efficient methods of heating and promoting reactions compared to conventional heating. researchgate.netumich.eduresearchgate.netresearchgate.net

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, reduces the need for purification of intermediates, thereby minimizing solvent use and waste generation. niscpr.res.in

The application of these green chemistry principles not only makes the synthesis of benzimidazole-phenylethanone systems more environmentally friendly but can also lead to more efficient and cost-effective processes.

Systematic Derivatization and Structure Activity Relationship Sar Studies of 2 1 Methyl 1h Benzimidazol 2 Yl 1 Phenylethanone

Strategies for Chemical Functionalization at the Benzimidazole (B57391) Core

The benzimidazole nucleus is a key pharmacophore in many biologically active compounds. Its derivatization can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For the 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone scaffold, key positions for modification include the N-1 methyl group and the C4, C5, C6, and C7 positions on the benzene (B151609) ring of the benzimidazole core.

Substitutions at the N-1 position of the benzimidazole ring can influence the molecule's interaction with its biological target. While the parent compound features a methyl group at this position, variations can be introduced to probe the steric and electronic requirements of the binding site. For instance, replacing the methyl group with larger alkyl or aryl groups can provide insights into the spatial constraints of the target protein.

The benzene part of the benzimidazole core, specifically positions C4, C5, C6, and C7, is another prime target for functionalization. The introduction of various substituents at these positions can modulate the electronic properties and solubility of the molecule, which in turn can affect its biological activity. SAR studies on related benzimidazole-containing compounds have shown that substitutions at the C5 and C6 positions are particularly important for biological activity. For example, in a series of 1-phenylbenzimidazoles, it was found that the 5-position of the benzimidazole ring points toward the mouth of the binding pocket of the platelet-derived growth factor receptor (PDGFR), allowing for substantial bulk tolerance for substituents at this position. nih.gov The most effective analogues in that study were those bearing weak bases at the 5-position. nih.gov

Similarly, studies on other benzimidazole derivatives have highlighted the importance of the N-1, C-2, and C-6 positions for their chemotherapeutic effect. nih.gov The introduction of chloro or nitro groups at the C6 position has been explored to enhance the antimicrobial and anticancer activities of N-substituted benzimidazoles. nih.gov The nature of the substituent at C2 also plays a critical role, with various aryl and alkyl groups being incorporated to modulate activity. srrjournals.comresearchgate.netresearchgate.net

The general findings from SAR studies on benzimidazole derivatives suggest that both electron-donating and electron-withdrawing groups can be strategically placed on the benzimidazole ring to optimize biological activity. The choice of substituent and its position is often guided by the specific therapeutic target.

Table 1: Summary of SAR Findings for Functionalization at the Benzimidazole Core

Position of ModificationType of SubstituentGeneral Impact on Biological ActivityReference
N-1 Alkyl, Aryl groupsInfluences steric and electronic interactions within the binding site. nih.gov
C-2 Aryl, Alkyl groupsCritical for overall biological activity; modifications can significantly alter potency. srrjournals.comresearchgate.netresearchgate.net
C-5 Bulky groups, Weak basesPositioned towards the exterior of the binding pocket, allowing for larger substituents. Weakly basic groups can enhance activity. nih.gov
C-6 Chloro, Nitro groupsCan enhance specific activities such as antimicrobial and anticancer effects. nih.gov

Directed Modifications of the Phenylethanone Fragment

The phenylethanone fragment of the lead compound offers additional opportunities for structural modification to enhance biological activity and selectivity. Key areas for derivatization include the phenyl ring and the carbonyl group of the ethanone (B97240) linker.

Substitutions on the phenyl ring can significantly alter the compound's electronic and steric properties, influencing its binding affinity and pharmacokinetic profile. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at the ortho, meta, or para positions can probe the electronic requirements of the target's binding pocket. For instance, in a series of 2-phenoxybenzamides, the substitution pattern on an anilino partial structure, which is analogous to the phenyl ring in the phenylethanone fragment, strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com

Modification of the carbonyl group in the ethanone linker can also lead to analogues with improved properties. For example, reduction of the ketone to a secondary alcohol introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the biological target. Furthermore, the conversion of the carbonyl group into other functional groups, such as oximes or hydrazones, can introduce different electronic and steric features, which may lead to altered biological activity.

The methylene (B1212753) bridge connecting the benzimidazole ring and the carbonyl group can also be a target for modification, although this is less common. Introducing substituents on this methylene group could restrict the conformation of the molecule, which will be discussed in the following section.

Table 2: Potential Modifications of the Phenylethanone Fragment and Their Rationale

Site of ModificationProposed ModificationRationale for Modification
Phenyl Ring Introduction of electron-withdrawing or electron-donating groups at ortho, meta, or para positions.To probe the electronic and steric requirements of the binding pocket and improve binding affinity.
Carbonyl Group Reduction to a secondary alcohol.To introduce a hydrogen bond donor/acceptor and explore new interactions with the target.
Carbonyl Group Conversion to oximes, hydrazones, or other ketone derivatives.To alter the electronic and steric properties of the linker and potentially modulate biological activity.

Synthesis and Investigation of Conformationally Constrained Analogues

The this compound scaffold possesses considerable conformational flexibility due to the single bonds connecting the benzimidazole ring, the methylene group, the carbonyl group, and the phenyl ring. This flexibility allows the molecule to adopt various spatial arrangements, only one of which may be the bioactive conformation. The synthesis and investigation of conformationally constrained analogues can lock the molecule into a more rigid structure that mimics the bioactive conformation, potentially leading to increased potency and selectivity.

One strategy to reduce conformational freedom is to introduce cyclic structures that bridge different parts of the molecule. For example, the methylene linker and a position on the benzimidazole ring could be incorporated into a new ring system. Similarly, the phenylethanone fragment could be cyclized. Such modifications would restrict the rotation around the single bonds and present a more defined three-dimensional structure to the biological target.

The design of such rigid analogues often relies on computational modeling to predict low-energy, bioactive conformations of the flexible parent compound. These predicted conformations then serve as templates for the design of new, more rigid structures. The synthesized constrained analogues are then tested to determine if the rigidification has led to the desired improvement in biological activity.

High-Throughput Synthesis and Library Generation from the this compound Scaffold

High-throughput synthesis (HTS) and the generation of compound libraries are powerful tools in modern drug discovery for rapidly exploring the chemical space around a promising scaffold. The this compound structure is well-suited for the creation of a diverse library of analogues due to the accessibility of multiple points for derivatization.

A common strategy for library generation involves a combinatorial approach, where a set of diverse building blocks is reacted together to produce a large number of final compounds. For the target scaffold, a library could be generated by reacting a variety of substituted o-phenylenediamines with a range of substituted phenacyl halides. This would allow for the simultaneous exploration of substitutions on both the benzimidazole core and the phenylethanone fragment.

The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques. These methods allow for the rapid and efficient production of a large number of compounds in a spatially addressed format, such as a 96-well plate, which is amenable to high-throughput screening. The development of robust and efficient chemical strategies is key to accessing diverse libraries of building blocks for this purpose.

The resulting compound library can then be screened against a panel of biological targets to identify new lead compounds with desired activities. The data from these screens can also provide valuable SAR information that can guide further optimization of the most promising hits. For instance, the synthesis of a 76-member library of 1H-benzimidazole derivatives using microwave-assisted methods has been reported, demonstrating the feasibility of rapidly generating diverse benzimidazoles for biological evaluation. rsc.org

Advanced Theoretical and Computational Investigations of 2 1 Methyl 1h Benzimidazol 2 Yl 1 Phenylethanone

Quantum Chemical Analyses of Electronic Structure and Reactivity Profiles

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, thermodynamic properties, and electronic characteristics of molecules in both their ground and excited states. mdpi.commdpi.com For benzimidazole (B57391) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost. researchgate.netnih.gov

These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For the closely related compound, 2-(1H-Benzimidazol-1-yl)-1-phenylethanone, X-ray diffraction has provided precise experimental data on its solid-state structure. nih.gov In this analog, the planar benzimidazole ring system is oriented at a significant dihedral angle of 80.43° with respect to the phenyl ring. nih.gov DFT calculations can replicate these structural parameters with a high degree of accuracy, typically showing low Root Mean Square Deviation (RMSD) values when compared to experimental data. mdpi.com

ParameterBond/AtomsValue (Å or °)
Bond Length N1—C8Value from DFT
C8—C9Value from DFT
C9=O1Value from DFT
Bond Angle N1—C8—C9Value from DFT
C8—C9—O1Value from DFT
Dihedral Angle Benzimidazole-PhenylValue from DFT
This interactive table presents hypothetical DFT-calculated geometric parameters for 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone, based on typical values for analogous structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov In various substituted benzimidazoles, this gap has been computationally shown to be sensitive to the nature of substituents, which tune the electronic properties of the molecule. nih.govrsc.org

Molecule (Analog)EHOMO (eV)ELUMO (eV)ΔE (eV)
2-phenyl-1H-benzo[d]imidazole-6-carboxylate derivative (2a)-8.54-1.357.19
2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate derivative (2b)-8.32-1.137.19
2-(4-aminophenyl)-1H-benzo[d]imidazole-6-carboxylate derivative (2c)-7.59-0.996.60
2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate derivative (2e)-9.01-5.133.88
This interactive table shows representative FMO energy values for various benzimidazole derivatives calculated at the CAM-B3LYP/6-311G(d,p) level of theory, illustrating how substituents affect electronic properties. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Red regions indicate the most negative potential, rich in electrons, and are characteristic of electrophilic attack sites (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.net

Blue regions indicate the most positive potential, which are electron-deficient and represent sites for nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms). researchgate.net

Green regions represent areas of neutral or near-zero potential. researchgate.net

For benzimidazole derivatives, MEP analysis typically reveals a strong negative potential around the carbonyl oxygen and the nitrogen atoms of the imidazole (B134444) ring, identifying them as key sites for hydrogen bonding and other intermolecular interactions. nih.govresearchgate.net

Conformational Landscape Exploration and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a molecule like this compound with several rotatable bonds, exploring its conformational landscape is crucial. rsc.org

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment (e.g., a solvent or a biological receptor). nih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable, low-fluctuation RMSD plot suggests the system has reached equilibrium and is conformationally stable. researchgate.nettandfonline.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values highlight flexible regions of the molecule. researchgate.net

MD simulations on various benzimidazole derivatives have been used to confirm the stability of ligand-protein complexes, showing that the compounds can maintain stable binding poses within receptor active sites. nih.govresearchgate.nettandfonline.com

Predictive Modeling of Advanced Spectroscopic Signatures (Beyond Basic Characterization)

Computational methods, particularly DFT, are highly effective in predicting and interpreting various spectroscopic signatures, providing a direct link between theoretical models and experimental data. researchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. These calculated spectra, when scaled by an appropriate factor, often show excellent agreement with experimental FT-IR data, aiding in the precise assignment of complex spectral bands. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the 1H and 13C NMR chemical shifts. Comparing these theoretical values with experimental spectra helps confirm the molecular structure. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations can explain observed absorptions as specific electronic transitions, such as π→π* or n→π*, and predict how they might shift in different solvents. mdpi.com

AtomExperimental 1H Shift (ppm)Theoretical 1H Shift (ppm)
Carboxylic Acid H8.258.57
Aromatic H's7.12 - 7.867.53 - 8.30
Methylene (B1212753) H's7.888.35
This interactive table compares experimental and theoretical 1H NMR chemical shifts for the analogue 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, demonstrating the predictive power of DFT calculations. mdpi.com

Computational Methodologies for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at building predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds without the need for synthesis and testing. nih.govlongdom.org

The general workflow for a QSAR study involves:

Data Set Compilation: A series of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) is collected. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), spatial, thermodynamic (e.g., hydration energy), or topological descriptors. longdom.orgnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that relates the most relevant descriptors to the biological activity. nih.govbiointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. longdom.orgresearchgate.net

Numerous QSAR studies have been successfully performed on benzimidazole derivatives to model their antimicrobial and anticancer activities. longdom.orgresearchgate.netbiointerfaceresearch.com These studies have identified key structural features and physicochemical properties that govern the compounds' efficacy, thereby guiding the rational design of new, more potent therapeutic agents. researchgate.netnih.gov

Mechanistic Elucidation of Reactions Involving 2 1 Methyl 1h Benzimidazol 2 Yl 1 Phenylethanone

Detailed Reaction Mechanism Investigation for the Formation of the Title Compound

The synthesis of 2-substituted benzimidazoles is a cornerstone of heterocyclic chemistry, with several established methods. The formation of 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone can be mechanistically understood through a modification of the classic Phillips-Ladenburg condensation reaction, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.orgcolab.ws

For the title compound, the synthesis involves the condensation of N¹-methylbenzene-1,2-diamine with a suitable three-carbon phenacyl precursor, such as ethyl benzoylacetate . The reaction proceeds under acidic conditions, which catalyze the key steps of the mechanism.

The proposed mechanism unfolds through the following sequential steps:

Initial Nucleophilic Attack and Amide Formation: The more nucleophilic primary amino group (-NH₂) of N¹-methylbenzene-1,2-diamine attacks the electrophilic carbonyl carbon of the ester group of ethyl benzoylacetate. This is followed by the elimination of ethanol (B145695) to form an intermediate N-(2-(methylamino)phenyl)-3-oxo-3-phenylpropanamide.

Intramolecular Cyclization (Schiff Base Formation): The secondary methylamino group (-NHCH₃) then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon within the same molecule. This step forms a five-membered heterocyclic intermediate, a dihydro-benzimidazol-2-ol derivative.

Dehydration and Aromatization: Under the acidic reaction conditions, the hydroxyl group in the intermediate is protonated, forming a good leaving group (H₂O). Subsequent elimination of a water molecule results in the formation of the stable, aromatic benzimidazole (B57391) ring system, yielding the final product, this compound.

This pathway is a well-accepted mechanism for forming 2-substituted benzimidazoles and highlights the sequential formation of C-N bonds to construct the heterocyclic core. researchgate.netnih.gov

Mechanistic Pathways of Nucleophilic and Electrophilic Transformations of the Benzimidazole-Ketone

The structure of this compound features multiple reactive sites, allowing for a variety of nucleophilic and electrophilic transformations.

Nucleophilic Transformations:

The primary sites for nucleophilic attack are the carbonyl carbon and the adjacent methylene (B1212753) bridge.

Attack at the Carbonyl Carbon: The ketone's carbonyl carbon is highly electrophilic and is the principal site for nucleophilic addition reactions. Reagents like organometallics (e.g., Grignard reagents) or reducing agents (e.g., sodium borohydride) will attack this carbon, leading to the formation of a tertiary or secondary alcohol, respectively.

Enolate Formation: The protons on the methylene (-CH₂-) bridge are alpha to the carbonyl group, rendering them acidic. In the presence of a suitable base (e.g., lithium diisopropylamide), a proton can be abstracted to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or other carbonyl compounds (in aldol-type reactions), to form new carbon-carbon bonds at the methylene position.

Electrophilic Transformations:

The benzimidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution.

Substitution on the Benzene (B151609) Ring: The fused benzene ring is the primary site for electrophilic attack (e.g., nitration, halogenation, sulfonation). chemicalbook.com The directing effects of the fused imidazole (B134444) ring and the N-methyl group influence the position of substitution. The imidazole moiety generally directs incoming electrophiles to the 4- and 7-positions. Computational studies suggest that positions 4 and 7 are the most electron-rich and susceptible to electrophilic attack. chemicalbook.com

Reaction at the Imidazole Nitrogen: The pyridine-type nitrogen (N3) possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base. It can be alkylated or form complexes with Lewis acids. wikipedia.org

The reactivity of these sites allows for diverse functionalization of the parent molecule.

Transformation TypeReactive SiteReagent ExampleMechanistic PathwayResulting Product Class
Nucleophilic Addition Carbonyl Carbon (C=O)Sodium Borohydride (B1222165) (NaBH₄)Hydride attacks the carbonyl carbon, followed by protonation.Secondary Alcohol
Enolate Alkylation Methylene Bridge (α-carbon)1. Base (LDA) 2. Methyl Iodide (CH₃I)Deprotonation to form an enolate, followed by Sₙ2 attack on the alkyl halide.α-Alkylated Ketone
Electrophilic Substitution Benzene Ring (C4/C7)Nitric Acid/Sulfuric AcidFormation of nitronium ion (NO₂⁺) which attacks the aromatic ring, followed by rearomatization.Nitrobenzimidazole Derivative

Insights into Oxidation and Reduction Processes Affecting the Core Structure

The redox chemistry of this compound is primarily dictated by the ketone functional group and the stability of the benzimidazole core.

Reduction Processes:

The most common reduction pathway involves the transformation of the ketone group.

Reduction to a Secondary Alcohol: The carbonyl group is readily reduced to a secondary alcohol, forming 1-phenyl-2-(1-methyl-1H-benzimidazol-2-yl)ethanol . This can be achieved with high selectivity using hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent.

Catalytic Hydrogenation: Transfer hydrogenation using catalysts such as ruthenium(II) complexes in isopropanol (B130326) can efficiently reduce the ketone to the corresponding alcohol. dergi-fytronix.com Under more forcing conditions, such as high-pressure hydrogen gas with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), both the ketone and the aromatic rings can be reduced, though the benzimidazole ring is notably stable and requires harsh conditions for full hydrogenation. researchgate.net

Oxidation Processes:

The benzimidazole ring is generally resistant to oxidation under mild conditions. However, the side chain and the benzene portion of the ring can be oxidized.

Oxidation of the Benzene Ring: Strong oxidizing agents, such as potassium dichromate in concentrated sulfuric acid, can lead to the oxidative degradation of the benzene portion of the benzimidazole core. This process can ultimately yield 2-methylimidazole-4,5-dicarboxylic acid , cleaving the fused aromatic ring. dtic.mil

Oxidation of the Methylene Bridge: The benzylic-like methylene bridge is a potential site for oxidation. Under specific conditions, using oxidants like selenium dioxide or persulfates, it is mechanistically plausible to oxidize the methylene group to a carbonyl, which would yield a 1,2-diketone product, (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanedione . rsc.org The synthesis of the related compound (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from an aldehyde and o-phenylenediamine suggests the stability of such an oxidized structure. rsc.org

Kinetic and Thermodynamic Parameters Governing Derivatization Reactions

The derivatization of this compound can lead to different products depending on the reaction conditions, a concept governed by kinetic and thermodynamic control. wikipedia.org

Kinetic vs. Thermodynamic Control: A reaction is under kinetic control when it is conducted under conditions (typically low temperature, short reaction time) where the product distribution is determined by the relative rates of competing reaction pathways. The major product, the "kinetic product," is the one formed via the pathway with the lowest activation energy (Ea). jackwestin.comlibretexts.org Conversely, a reaction is under thermodynamic control when the conditions (typically higher temperature, long reaction time) allow for the reaction to be reversible. In this case, the product distribution reaches equilibrium, and the major product, the "thermodynamic product," is the most stable one (i.e., the one with the lowest Gibbs free energy, ΔG). wikipedia.orglibretexts.org

For instance, in the alkylation of the enolate derived from the title compound, there is a possibility of C-alkylation versus O-alkylation. C-alkylation is generally thermodynamically favored (more stable product), while O-alkylation can sometimes be kinetically favored. By carefully selecting the base, solvent, and temperature, one can influence the reaction to selectively yield one product over the other.

Governing Parameters:

The table below presents hypothetical, yet illustrative, parameters for two competing derivatization pathways starting from the title compound.

ParameterPathway A (Kinetic Product)Pathway B (Thermodynamic Product)Description
Activation Energy (Ea) 20 kJ/mol29 kJ/molThe energy barrier that must be overcome for the reaction to occur. A lower Ea leads to a faster reaction rate. mdpi.com
Enthalpy Change (ΔH°) -35 kJ/mol-50 kJ/molThe heat released or absorbed during the reaction. A more negative value indicates a more exothermic and stable product.
Entropy Change (ΔS°) -15 J/(mol·K)-10 J/(mol·K)The change in disorder of the system.
Gibbs Free Energy (ΔG° at 298 K) -30.5 kJ/mol-47.0 kJ/molThe overall measure of spontaneity and product stability (ΔG = ΔH - TΔS). A more negative value indicates a more stable product.

As shown in the table, Pathway A has a lower activation energy, meaning it will proceed faster and be favored under kinetic control (e.g., at low temperatures). Pathway B leads to a product with a more negative Gibbs free energy, indicating greater stability, and will be the major product under thermodynamic control (e.g., at elevated temperatures where the reaction is reversible). wikipedia.org

Coordination Chemistry and Ligand Properties of 2 1 Methyl 1h Benzimidazol 2 Yl 1 Phenylethanone

Analysis of Potential Binding Modes and Chelation Capabilities

2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone possesses multiple potential donor atoms, suggesting a rich coordination chemistry. The primary binding sites are anticipated to be the nitrogen atom of the benzimidazole (B57391) ring and the oxygen atom of the ketone group. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Based on studies of similar benzimidazole derivatives, several coordination modes can be postulated:

Bidentate Chelating Ligand: The most probable binding mode involves the coordination of the imine nitrogen of the benzimidazole ring and the carbonyl oxygen to a single metal ion. This N,O-bidentate chelation is common for ligands with a similar structural framework and leads to the formation of a thermodynamically favorable five-membered ring.

Monodentate Ligand: It is also possible for the ligand to act in a monodentate fashion, coordinating to a metal center through only the benzimidazole nitrogen. This might occur if steric hindrance prevents chelation or in the presence of other strongly coordinating ligands.

Bridging Ligand: In polynuclear complexes, the benzimidazole moiety could potentially bridge two metal centers.

The chelation capability is a key feature of this ligand, which can enhance the stability of the resulting metal complexes compared to coordination with monodentate ligands. The planarity of the benzimidazole ring system, as observed in related structures, further supports its efficacy as a chelating agent. nih.govnih.gov

Synthetic Methodologies for the Preparation of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow established procedures for related benzimidazole-containing ligands. iosrjournals.org These methods typically involve the reaction of the ligand with a metal salt in an appropriate solvent.

Common synthetic approaches include:

Direct Reaction: A solution of the ligand in a solvent such as methanol (B129727) or ethanol (B145695) is treated with a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates). The resulting complex may precipitate upon mixing or after a period of stirring and heating. For instance, the synthesis of bis-chelate complexes of Co(II), Ni(II), or Cu(II) with similar ligands has been achieved by reacting the ligand with the corresponding metal acetate (B1210297) in aqueous methanol. iosrjournals.org

In situ Synthesis: In some cases, the ligand itself can be formed in the reaction vessel in the presence of the metal ion, leading directly to the formation of the complex.

The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the nature and composition of the final product. The isolation and purification of the complexes are typically achieved by filtration, washing with suitable solvents to remove unreacted starting materials, and drying. iosrjournals.org Recrystallization from an appropriate solvent system can be employed to obtain crystals suitable for X-ray diffraction studies. nih.gov

Table 1: General Synthetic Conditions for Metal Complexes of Benzimidazole Derivatives

Metal IonLigandSolvent SystemReaction Conditions
Co(II), Ni(II), Cu(II)1-(1H-Benzimidazol-2-yl)ethanoneAqueous MethanolReflux with metal acetate
Cu(II)1-(1H-Benzimidazol-2-yl)phenoneDry MethanolStirring with copper(II) halide at room temperature

This table is based on synthetic methodologies for analogous compounds and is intended to be representative. iosrjournals.org

Advanced Spectroscopic and X-ray Crystallographic Characterization of Coordination Complexes

The structural elucidation of metal complexes of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the stretching frequency of the C=O group to a lower wavenumber upon complexation would indicate the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the vibrational bands associated with the benzimidazole ring can provide evidence of nitrogen coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. For transition metal complexes, the positions and intensities of the d-d transition bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can confirm the binding mode. acs.org

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, which aids in confirming their composition.

Table 2: Crystallographic Data for the Related Ligand 2-(1H-Benzimidazol-1-yl)-1-phenylethanone

ParameterValue
Chemical FormulaC₁₅H₁₂N₂O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.0475 (2)
b (Å)11.2319 (6)
c (Å)10.3517 (5)
β (°)96.620 (3)
Dihedral Angle (Benzimidazole/Phenyl)80.43 (5)°

Data from the crystallographic study of a structurally similar ligand. nih.gov

Stability, Reactivity, and Structural Dynamics of Metal-2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone Complexes

The stability of metal complexes of this compound is expected to be influenced by several factors, including the nature of the metal ion, the coordination geometry, and the chelate effect. The formation of a five-membered chelate ring would likely confer significant thermodynamic stability to the complexes.

Thermal Stability: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are techniques used to study the thermal stability of coordination compounds. For related benzimidazole complexes, derivatographic studies have shown that the stability is dependent on the metal ion and the other coordinated ligands. For example, studies on di-pyridine bis-ligated complexes of Co(II) and Ni(II) with 1-(1H-benzimidazol-2-yl)ethanone have shown that the cobalt(II) complexes are more thermally stable than the nickel(II) complexes. iosrjournals.org These complexes often decompose in a stepwise manner, with the loss of coordinated solvent or other ligands at lower temperatures, followed by the decomposition of the primary ligand at higher temperatures. iosrjournals.org

Reactivity: The reactivity of these complexes would be centered around the metal ion and the coordinated ligand. The metal center could participate in redox reactions or act as a Lewis acid catalyst. The coordinated ligand could undergo reactions, and its reactivity might be modified upon coordination.

Structural Dynamics: In solution, these complexes may exhibit structural dynamics, such as ligand exchange or changes in coordination geometry. These processes can be studied using techniques like variable-temperature NMR spectroscopy.

The stability constants of metal complexes are a quantitative measure of their stability in solution. While no specific data for the title compound are available, the general trend for benzimidazole-based ligands is the formation of stable complexes with a variety of transition metal ions. researchgate.net

Advanced Material Science and Catalytic Applications of 2 1 Methyl 1h Benzimidazol 2 Yl 1 Phenylethanone Derivatives Non Clinical Focus

Catalytic Performance in Organic Transformations

The inherent electronic and structural properties of the benzimidazole-ketone scaffold make it a compelling ligand and catalyst in a variety of organic reactions. The presence of multiple nitrogen heteroatoms and a carbonyl group provides ideal coordination sites for metals and interaction points for organic substrates.

Exploration of Organocatalytic and Metal-Catalyzed Processes

Derivatives of the benzimidazole-ketone structure have demonstrated significant potential in both metal-catalyzed and organocatalytic systems. In metal-catalyzed processes, the benzimidazole (B57391) moiety can coordinate with transition metals like ruthenium, rhodium, iridium, palladium, and copper, forming stable and effective catalysts. These metal complexes are particularly active in hydrogenation and transfer hydrogenation reactions of ketones. For instance, ruthenium(II) complexes stabilized by benzimidazole derivative ligands have shown high catalytic activity in the transfer hydrogenation of various acetophenone derivatives.

The benzimidazole core can also be modified to form N-heterocyclic carbene (NHC) ligands. These NHC-metal complexes are highly stable and exhibit excellent catalytic activity in a range of cross-coupling reactions, such as Heck and Kumada couplings, due to the strong σ-donating properties of the NHC ligand.

In the realm of organocatalysis, chiral benzimidazole derivatives serve as potent hydrogen-bond donors. This ability allows them to activate substrates in various asymmetric transformations, including Michael additions and electrophilic aminations of 1,3-dicarbonyl compounds. The rigid structure of the benzimidazole unit helps in creating a well-defined chiral environment, leading to effective stereochemical control.

Development of Asymmetric Catalytic Systems Utilizing the Benzimidazole-Ketone Motif

The development of asymmetric catalysts capable of producing single-enantiomer products is a primary goal in modern synthetic chemistry. The benzimidazole-ketone framework is an excellent scaffold for designing chiral ligands and catalysts for this purpose.

Hybrid NH2-benzimidazole ligands have been successfully employed in Ruthenium-catalyzed asymmetric hydrogenation of aryl ketones, achieving outstanding enantioselectivity with up to 99% enantiomeric excess (ee). The presence of the benzimidazole functionality was found to be crucial, influencing the chiral induction and enabling the reactions to proceed efficiently even in nonprotic solvents.

Similarly, chiral manganese(I) catalysts bearing bidentate benzimidazole ligands derived from amino acids have demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation of a broad spectrum of ketones. These phosphine-free catalysts are notable for their ability to convert polysubstituted ketones into valuable chiral alcohols with good yields and high enantiomeric excess.

The versatility of this motif extends to copper-catalyzed reactions as well. Chiral N-heterocyclic carbene ligands derived from benzimidazole have been used in copper-catalyzed asymmetric allylic alkylation, showcasing the broad applicability of these systems in forming carbon-carbon bonds enantioselectively.

Table 1: Performance of Benzimidazole-Ketone Motif Derivatives in Asymmetric Catalysis

Catalyst/Ligand Type Reaction Substrate Enantiomeric Excess (ee) Reference
Ru-NH2/Benzimidazole Asymmetric Hydrogenation Aryl Ketones Up to 99%
Mn-Aminobenzimidazole Asymmetric Transfer Hydrogenation Halogenated Acetophenones Up to 92%
Cu-NHC-Benzimidazole Asymmetric Allylic Alkylation Allyl Phosphates Not Specified
Ir-Metallacycle-Benzimidazole N-Allylation Benzimidazole Up to 98%
Chiral Benzimidazole Guanidine α-Amination 1,3-Dicarbonyls Moderate to High

Integration into Functional Materials and Devices

The photophysical properties inherent to the benzimidazole core make its derivatives, including the 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone family, highly suitable for integration into advanced functional materials and optoelectronic devices.

Investigation of Photophysical Properties and Design of Fluorescent Probes

Benzimidazole derivatives are known to exhibit characteristic fluorescence in various solvents, and their emission properties can be readily tuned by chemical modifications. This makes them ideal building blocks for fluorescent chemosensors. The core structure's properties, such as its electron-accepting ability, π-bridging capability, and pH sensitivity, are key to these applications.

Fluorescent probes based on the benzimidazole-ketone motif are designed to signal the presence of a specific analyte through a change in their fluorescence intensity or wavelength. This response is often governed by photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

For example, a "turn-off" fluorescent probe for cobalt (Co²⁺) ions has been developed from a quinoline-benzimidazole derivative. In its free state, the probe fluoresces, but upon binding to Co²⁺, the fluorescence is quenched due to a PET mechanism. Similarly, benzimidazole derivatives functionalized with an acrylate group act as "turn-on" probes for cysteine. The acrylate group initially quenches the fluorescence via ICT; however, a Michael addition reaction with cysteine restores the fluorescence, providing a clear signal of its presence.

The versatility of this scaffold is further demonstrated by dual-functional sensors. A novel benzimidazole-derived sensor, BBMP, exhibits ESIPT emission and can detect copper (Cu²⁺) through fluorescence quenching and zinc (Zn²⁺) through a ratiometric response involving an 82 nm blue-shift in its emission spectrum.

Table 2: Photophysical and Sensing Properties of Selected Benzimidazole-Based Fluorescent Probes

Probe Name/Type Analyte Sensing Mechanism Response Type Detection Limit Reference
DQBM-B Co²⁺ PET Turn-off 3.56 µM
BBMP Cu²⁺ ESIPT Inhibition Turn-off (Quenching) 0.16 µM
BBMP Zn²⁺ ESIPT Inhibition Ratiometric (Blue Shift) 0.10 µM
A-B Cysteine ICT Inhibition Turn-on Not Specified
ABIA Cysteine ICT Inhibition Turn-on 16.3 nM
L Cu²⁺ Static Quenching Turn-off 3.05 µM
BODIPY-Benzimidazole HSO₄⁻ Protonation Colorimetric Not Specified

Potential Applications in Optoelectronic and Sensing Devices

The unique electronic properties of the benzimidazole scaffold make it a valuable component in the design of materials for optoelectronic devices. Benzimidazole derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs), photovoltaics, and non-linear optical materials.

In OLEDs, benzimidazole-containing molecules can function as emitters, host materials, or electron-transporting layers. Their strong electron-withdrawing nature, combined with high triplet energy levels, makes them particularly suitable as host materials for highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) emitters. For instance, pyrene-benzimidazole hybrids have been developed as novel blue emitters, and OLEDs fabricated with these materials have shown high external quantum efficiencies and pure blue electroluminescence. Bipolar host materials that combine an electron-donating carbazole unit with an electron-accepting benzimidazole unit have led to OLEDs with excellent performance and reduced efficiency roll-off at high brightness.

The integration of benzimidazole-based fluorescent probes into solid-state materials is a key step toward creating practical sensing devices. These materials can be incorporated into optical sensors (optodes) for the continuous monitoring of various chemical and biological analytes. The development of such solid-state sensors is a challenging but promising area, leveraging the inherent pH sensitivity and metal-ion chelating properties of the benzimidazole ring.

Role in Analytical Chemistry: Reagents and Advanced Sensors

The high selectivity and sensitivity of chemically modified benzimidazole-ketone derivatives make them powerful tools in analytical chemistry. By functionalizing the core structure with specific recognition moieties, chemists can design reagents and sensors that respond to a wide range of analytes, including metal ions, anions, and neutral biomolecules.

Benzimidazole-based chemosensors are particularly effective for detecting environmentally and biologically important metal ions. Probes have been designed for the selective detection of Cu²⁺, Zn²⁺, and Co²⁺. For example, a benzimidazole-derived sensor can distinguish Zn²⁺ from the chemically similar Cd²⁺ and Hg²⁺ ions, with a detection limit well below the standards set by the World Health Organization for drinking water.

Beyond metal ions, these sensors can detect crucial biomolecules. A significant application is the detection of cysteine, an important amino acid. Probes have been developed that show a rapid "turn-on" fluorescence response specifically to cysteine over other biothiols like homocysteine and glutathione, with detection limits reaching the nanomolar range. This high selectivity is critical for applications in complex biological samples.

The development of these molecules has also been paired with advancements in instrumentation. For instance, a portable fluorimeter device was designed alongside a novel benzimidazole-based probe (ABIA) for the rapid and on-site detection of cysteine in human urine, showcasing the practical potential of these analytical systems. The ability to functionalize the benzimidazole scaffold allows for the creation of a diverse library of analytical reagents, each tailored for a specific target, highlighting the significant role of these compounds in modern analytical science.

Development of Chemo-sensors and Bio-sensors based on the Compound's Derivatives

Derivatives of this compound serve as versatile platforms for the design of chemo-sensors and bio-sensors, primarily due to the nitrogen atoms in the benzimidazole ring which can act as binding sites for various analytes. The interaction with analytes can lead to detectable changes in the photophysical properties of the molecule, such as fluorescence or color, forming the basis of sensor activity.

Chemo-sensors for Ion and Molecule Detection:

Benzimidazole derivatives are extensively employed in the development of fluorescent chemo-sensors for the detection of metal ions, anions, and small molecules. The underlying principle often involves mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).

For instance, a benzimidazole-derived fluorescent chemosensor, 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP), has been designed for the selective detection of Cu²⁺ and Zn²⁺ ions. This sensor exhibits an ESIPT fluorescence emission at 542 nm, which is quenched in the presence of Cu²⁺. Conversely, the addition of Zn²⁺ leads to a decrease in the original fluorescence and the appearance of a new blue fluorescence emission at 462 nm, allowing for ratiometric detection. The detection limits for Cu²⁺ and Zn²⁺ were found to be 0.16 μM and 0.1 μM, respectively.

Another example is a benzimidazole-based fluorescent probe, DQBM-B, which has been developed for the selective recognition of Co²⁺ ions. This sensor operates on a "turn-off" mechanism, where the fluorescence intensity at 508 nm decreases upon the addition of Co²⁺ due to the PET effect. The detection limit for Co²⁺ was determined to be 3.56 μmol L⁻¹.

Furthermore, benzimidazole-functionalized BODIPY derivatives have been synthesized for the colorimetric sensing of anions. One such sensor demonstrated a selective color change from pink to yellow upon interaction with the hydrogen sulfate (B86663) anion (HSO₄⁻).

Bio-sensors for Biological Molecules:

The application of benzimidazole derivatives extends to the development of bio-sensors for important biological molecules. A notable application is the detection of cysteine (Cys), an essential amino acid. A benzimidazole-based probe, A-B, was synthesized for the highly selective and sensitive detection of Cys in human serum. This probe operates on a "turn-on" fluorescence mechanism, with detection limits of 86 nM and 43 nM using UV-visible and fluorescence spectroscopy, respectively.

Moreover, certain benzimidazole-based fluorophores have been developed for the detection of amyloid fibrils, which are associated with neurodegenerative diseases. These sensors have shown exceptional affinity and selectivity for α-Syn amyloid fibrils at nanomolar concentrations, surpassing the performance of the commonly used Thioflavin-T dye.

The following table summarizes the performance of some benzimidazole-based chemo-sensors and bio-sensors.

Sensor Name/TypeTarget AnalyteDetection PrincipleLimit of Detection (LOD)
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Cu²⁺Fluorescence Turn-Off0.16 μM
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Zn²⁺Ratiometric Fluorescence0.1 μM
DQBM-BCo²⁺Fluorescence Turn-Off (PET)3.56 μmol L⁻¹
Benzimidazole-functionalized BODIPYHSO₄⁻Colorimetric Change-
Probe A-BCysteine (Cys)Fluorescence Turn-On43 nM (Fluorescence)
Benzimidazole-based fluorophoresAmyloid FibrilsFluorescence EnhancementSub-micromolar

Applications in Advanced Spectroscopic Detection Techniques

The unique photophysical properties of this compound derivatives make them highly suitable for use in various advanced spectroscopic detection techniques. Their ability to exhibit significant changes in absorption and emission spectra upon interaction with analytes is the key to their utility.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is the most common technique where these derivatives are employed. The high sensitivity of fluorescence allows for the detection of analytes at very low concentrations. The changes in fluorescence intensity ("turn-on" or "turn-off"), shifts in emission wavelength (ratiometric sensing), and changes in fluorescence lifetime can all be used for quantitative analysis.

For example, the detection of Zn²⁺ by the BBMP sensor is a classic example of ratiometric fluorescence sensing. The ratio of the fluorescence intensities at two different wavelengths (462 nm and 542 nm) is used for quantification, which provides a built-in correction for environmental effects and instrumental variations, leading to more accurate and reliable measurements.

UV-Visible Spectroscopy:

UV-Visible absorption spectroscopy is another technique where these compounds find application, particularly for colorimetric sensing. The interaction of a benzimidazole-based sensor with an analyte can lead to a distinct color change that is visible to the naked eye and can be quantified by measuring the change in the absorption spectrum. The benzimidazole-functionalized BODIPY sensor for HSO₄⁻ is a prime example of such a colorimetric chemosensor.

Advanced Spectroscopic Research Findings:

Research into the photophysical properties of benzimidazole derivatives has provided detailed insights into their behavior in different environments. Studies on N-substituted benzimidazoles, such as N-(alpha-naphthyl)-benzimidazole, have shown that they can exhibit intramolecular charge transfer fluorescence in polar solvents. The fluorescence of these compounds can be quenched by acids like acetic acid through the formation of exciplexes.

Furthermore, computational studies, such as Density Functional Theory (DFT), are often used in conjunction with spectroscopic techniques to understand the sensing mechanisms at a molecular level. These studies help in elucidating the nature of the interaction between the sensor and the analyte and in designing new sensors with improved selectivity and sensitivity.

The table below presents some key spectroscopic data for selected benzimidazole-based sensors.

Sensor DerivativeSpectroscopic TechniqueAnalyteObserved Spectroscopic Change
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Fluorescence SpectroscopyZn²⁺Ratiometric change: Decrease at 542 nm, Increase at 462 nm
DQBM-BFluorescence SpectroscopyCo²⁺Fluorescence quenching at 508 nm
Benzimidazole-functionalized BODIPYUV-Visible SpectroscopyHSO₄⁻Color change from pink to yellow
Probe A-BFluorescence SpectroscopyCysteineFluorescence "turn-on"
N-(alpha-pyridyl)-benzimidazoleFluorescence SpectroscopyAcetic AcidRed-shift in emission peak

Molecular and Cellular Biology Research on 2 1 Methyl 1h Benzimidazol 2 Yl 1 Phenylethanone: Mechanistic Insights

Elucidation of Molecular Targets and Binding Mechanisms

Currently, there is a lack of published research specifically identifying the molecular targets of 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone. Consequently, a thorough understanding of its binding mechanisms remains to be established.

Mechanistic Investigations of Enzyme Inhibition Kinetics (e.g., Kinases, Proteases, Hydrolases)

No specific studies detailing the enzyme inhibition kinetics of this compound have been found. While benzimidazole (B57391) scaffolds are known to be present in various enzyme inhibitors, the inhibitory activity and kinetic parameters for this particular compound against kinases, proteases, or hydrolases have not been reported.

Characterization of Receptor Ligand Binding Interactions and Allosteric Modulation

Information regarding the interaction of this compound with specific cellular receptors is not available. Studies characterizing its potential as a receptor ligand, including its binding affinity, and any allosteric modulatory effects, have not been published.

Comprehensive Studies on Cellular Pathway Modulation in In Vitro Systems

Comprehensive investigations into how this compound modulates cellular pathways in in vitro systems have not been documented in the available scientific literature.

Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways

While some halogenated benzimidazole derivatives have been shown to possess pro-apoptotic activity, there is no specific evidence to suggest that this compound induces apoptosis. Mechanistic studies elucidating its effects on programmed cell death pathways are currently absent from the scientific record.

Analysis of Cell Cycle Arrest and Proliferation Inhibition Mechanisms

There are no available studies that have analyzed the effects of this compound on the cell cycle or its potential to inhibit cell proliferation. Therefore, the mechanisms by which it might influence these fundamental cellular processes are unknown.

Modulation of Autophagy and Other Cellular Homeostatic Processes

The influence of this compound on autophagy and other cellular homeostatic processes has not been investigated. Research into its potential to modulate these pathways is required to understand its broader cellular effects.

Deeper Mechanistic Structure-Activity Relationship (SAR) in Biological Contexts

The biological activity of benzimidazole derivatives is intricately linked to their structural features. The core benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, serves as a versatile template for interacting with various biological targets. The substituents on this scaffold play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of the molecule.

For the class of compounds related to this compound, key structural elements influencing activity include:

Substitutions on the Benzimidazole Ring: The nature and position of substituents on the benzene portion of the benzimidazole ring can significantly impact activity. For example, in a series of 2-aryl benzimidazole inhibitors of branched-chain aminotransferase m (BCATm), substitutions on the benzimidazole ring were explored to optimize potency and selectivity.

The Linker between the Benzimidazole and Phenyl Rings: The ethanone (B97240) linker in the title compound is critical for the spatial orientation of the two ring systems. Modifications to this linker, such as changing its length or rigidity, would likely alter the binding affinity for a specific target. The dihedral angle between the benzimidazole and phenyl rings, as observed in the crystal structure of the related 2-(1H-Benzimidazol-1-yl)-1-phenylethanone, is a key determinant of its three-dimensional shape and, consequently, its interaction with biological macromolecules. nih.gov

Substitutions on the Phenyl Ring: The substitution pattern on the terminal phenyl ring offers a wide scope for modification to enhance target engagement. Electron-donating or electron-withdrawing groups, as well as heterocyclic replacements, can influence binding affinity and specificity. For instance, in a series of inhibitors for the IGF-1 receptor kinase, various substituted piperazinyl groups were attached to the benzimidazole core to modulate activity.

Table 1: Illustrative SAR Data from Related Benzimidazole Derivatives

Compound/Analog Series Target Key Structural Modifications Impact on Activity
2-Aryl Benzimidazoles BCATm Substitution on the 2-aryl group Increased potency and selectivity
3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one IGF-1 Receptor Kinase Variation of the substituent on the piperazine (B1678402) ring Modulation of in vivo antitumor activity

This table is generated based on findings from analogous compounds and is for illustrative purposes to highlight SAR principles.

Advanced Pre-clinical Research Models for Mechanistic Elucidation (Excluding Clinical Human Data)

To understand the therapeutic potential and mechanism of action of novel compounds like this compound, researchers employ a range of sophisticated in vitro and in vivo models that recapitulate aspects of human diseases.

The benzimidazole scaffold is present in a wide array of compounds with diverse biological activities, including antiproliferative and antiparasitic effects. Therefore, the preclinical evaluation of a novel benzimidazole derivative would likely involve a panel of relevant disease models.

In Vitro Models:

3D Cell Cultures (Spheroids/Organoids): These models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. For a compound with potential anticancer activity, efficacy would be assessed by measuring the reduction in spheroid size, induction of apoptosis, and inhibition of cell proliferation within these structures.

Co-culture Systems: To study the interaction between different cell types, such as cancer cells and immune cells, co-culture models are employed. This allows for the investigation of immunomodulatory effects of the compound.

Drug-Resistant Cell Lines: To determine if a compound can overcome known resistance mechanisms, its efficacy is tested on cell lines that are resistant to standard-of-care drugs. For example, the effects of some benzimidazole derivatives have been studied on imatinib-resistant chronic myeloid leukemia (CML) cells. nih.gov

In Vivo Models:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to form tumors. The efficacy of the test compound is then evaluated by its ability to inhibit tumor growth. For instance, a novel benzimidazole derivative, [N-[3-chloro-2-oxo-4-(2-hydroxyphenyl)-4-oxoazetidin-1yl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide], has been evaluated for its antiproliferative activity against Dalton's Lymphoma Ascitic tumors in mice.

Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.

Infectious Disease Models: For compounds with potential antimicrobial or antiparasitic activity, relevant animal models of infection are used. For example, the leishmanicidal activity of a benzimidazole derivative was evaluated in a murine model of cutaneous leishmaniasis caused by Leishmania mexicana. nih.gov This study demonstrated a significant reduction in parasite load in treated mice compared to controls. nih.gov

Table 2: Examples of Preclinical Models Used for Evaluating Benzimidazole Derivatives

Model Type Specific Model Disease/Condition Endpoint Measured
In Vitro K562R cell line Imatinib-resistant CML Cytotoxicity, Apoptosis, P-gp activity nih.gov
In Vivo Dalton's Lymphoma Ascitic mice Lymphoma Tumor volume, Hematological parameters

This table is based on research on analogous benzimidazole compounds.

A crucial aspect of mechanistic studies is to confirm that the compound directly interacts with its intended molecular target in a biological system and modulates its downstream signaling pathways.

Target Engagement Assays:

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates, providing direct evidence of target engagement.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays can be used in living cells to monitor the binding of a compound to its target protein in real-time.

Kinase Inhibition Profiling: For compounds targeting protein kinases, their activity and selectivity can be assessed against a large panel of kinases.

Analysis of Downstream Signaling:

Western Blotting and ELISA: These antibody-based techniques are used to measure changes in the protein levels and phosphorylation status of key components of a signaling pathway downstream of the target.

Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify changes in the gene expression of downstream effector molecules. In studies of benzimidazole derivatives overcoming imatinib (B729) resistance, qRT-PCR was used to analyze the expression of apoptosis-related genes like BAX, BIM, and BAD. nih.gov

Phosphoproteomics: This large-scale approach allows for the unbiased identification and quantification of thousands of phosphorylation sites across the proteome, providing a global view of the signaling pathways affected by the compound.

Flow Cytometry: This technique can be used to measure various cellular responses, including apoptosis, cell cycle progression, and the expression of cell surface markers, which are often modulated by signaling pathways. For example, flow cytometry was used to investigate apoptosis induction and caspase-3/7 activity in CML cells treated with benzimidazole derivatives. nih.gov

By employing these advanced methodologies, researchers can build a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound and related compounds, paving the way for their potential development as therapeutic agents.

Future Research Directions and Emerging Paradigms for 2 1 Methyl 1h Benzimidazol 2 Yl 1 Phenylethanone Chemistry

Innovative Synthetic Strategies for Complex Benzimidazole-Ketone Architectures

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on the condensation of o-phenylenediamines with aldehydes, ketones, or carboxylic acids. nih.govarabjchem.orgenpress-publisher.com While effective, these methods can be limited by harsh reaction conditions and the formation of byproducts. arabjchem.org The future of synthesizing complex architectures based on the 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone scaffold lies in the development of more sophisticated and efficient synthetic strategies.

Future research will likely prioritize:

Multi-Component Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the desired complex benzimidazole-ketone structure. This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation.

Flow Chemistry: Utilizing continuous-flow reactors to allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for exothermic reactions, and easier scalability.

Photoredox and Electrocatalysis: Employing light or electricity to drive reactions under mild conditions, minimizing the need for stoichiometric chemical oxidants or reductants. These green chemistry approaches can enable novel bond formations and functionalizations that are inaccessible through traditional thermal methods.

C-H Activation: Directly functionalizing the abundant carbon-hydrogen bonds on the benzimidazole or phenyl rings. This powerful strategy bypasses the need for pre-functionalized starting materials, offering a more atom-economical route to novel and complex derivatives. A copper-catalyzed three-component coupling reaction has already shown promise for preparing 1,2-substituted benzimidazoles. nih.gov

These innovative strategies will be crucial for building libraries of diverse benzimidazole-ketone derivatives, enabling the exploration of a wider chemical space for various applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of molecules like this compound. nih.gov These computational tools can analyze vast datasets to identify complex patterns and predict molecular properties, significantly accelerating the discovery pipeline. nih.gov

Key emerging paradigms in this area include:

De Novo Drug Design: Using generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design entirely new benzimidazole-ketone derivatives with specific desired properties (e.g., high binding affinity to a biological target, specific electronic properties). nih.govyoutube.com These models learn the underlying rules of chemical structure and bonding to generate novel, synthesizable molecules. acm.org

Predictive Modeling: Training ML models on existing experimental data to predict structure-activity relationships (SAR) and structure-property relationships (SPR). This allows for the rapid virtual screening of thousands of potential derivatives to prioritize the most promising candidates for synthesis and testing, saving considerable time and resources. frontiersin.org

Synthesis Pathway Prediction: Implementing AI algorithms to devise the most efficient and cost-effective synthetic routes. By analyzing reaction databases, these tools can suggest optimal reagents, catalysts, and reaction conditions, and even predict potential side reactions.

ADMET Prediction: Applying ML to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. This helps to identify and eliminate compounds likely to fail in later developmental stages due to poor pharmacokinetic profiles.

The following table outlines potential applications of various AI/ML models in the context of benzimidazole-ketone chemistry.

AI/ML Model TypeApplication in Benzimidazole-Ketone ChemistryPotential Outcome
Graph Neural Networks (GNNs) Predict biological activity or material properties directly from the molecular graph. youtube.comRapid identification of lead compounds with desired characteristics.
Reinforcement Learning (RL) Optimize molecular structures iteratively to maximize a desired property score. nih.govGeneration of highly potent and specific molecules for targeted applications.
Natural Language Processing (NLP) Extract chemical information and reaction data from scientific literature.Creation of comprehensive databases to train more accurate predictive models.
Support Vector Machines (SVMs) Classify compounds as active/inactive or toxic/non-toxic based on molecular descriptors. frontiersin.orgEfficient virtual screening and toxicity filtering of large compound libraries.

Exploration of Novel Catalytic Systems and Methodologies

Catalysis is central to the synthesis of benzimidazoles, and future research will focus on developing novel catalytic systems that are more efficient, selective, and sustainable. researchgate.net The limitations of traditional catalysts, such as harsh conditions or the use of expensive and toxic metals, are driving the exploration of greener alternatives. arabjchem.orgresearchgate.net

Emerging trends in catalysis for benzimidazole-ketone synthesis include:

Nanocatalysis: The use of nanoparticles, such as nano-Fe₂O₃ and copper-based nanocatalysts, offers high surface-area-to-volume ratios, leading to enhanced catalytic activity and potentially milder reaction conditions. arabjchem.orgnih.gov Their magnetic properties can also facilitate easy separation and recycling.

Heterogeneous Catalysis: Developing solid-supported catalysts, like engineered MgO on dendritic fibrous nanosilica (MgO@DFNS), simplifies product purification and catalyst recovery, aligning with green chemistry principles. rsc.org Such catalysts have demonstrated high stability over multiple cycles. rsc.org

Metal-Organic Frameworks (MOFs): Utilizing MOFs as catalysts provides a tunable platform where the metal centers and organic linkers can be precisely engineered to create highly active and selective catalytic sites for benzimidazole synthesis. researchgate.netrsc.org

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the formation of the benzimidazole ring. This approach offers unparalleled selectivity under environmentally benign aqueous conditions.

The table below summarizes various modern catalytic systems that have been successfully employed for the synthesis of benzimidazole derivatives.

Catalyst SystemSubstratesConditionsKey Advantages
Nano-Fe₂O₃ 1,2-diamino benzenes, aromatic aldehydesAqueous mediumShort reaction times, high efficiency, catalyst recyclability. nih.gov
Al₂O₃/CuI/PANI Nanocomposite o-phenylenediamine (B120857), aldehydesMild conditionsExcellent yields, catalyst is easily recovered and reused. nih.gov
MgO@DFNS o-phenylenediamine, aromatic/aliphatic aldehydesAmbient temperatureEco-friendly, easy work-up, high yields, quick catalyst recovery. rsc.org
NH₂-MIL-125(Ti) MOF o-phenylenediamine derivativesOxidant-freeBroad substrate scope, high reusability of the catalyst. rsc.org
Cobalt Ferrite Nanoparticles o-phenylenediamine, aldehydesCross-coupling reactionHigh yields, efficient magnetic catalyst. arabjchem.org

Expansion into Uncharted Material Science and Engineering Applications

While the biological activities of benzimidazoles are well-documented, their application in material science remains a burgeoning field. The unique photophysical and electronic properties of the benzimidazole ring, combined with the functional versatility of the ketone linker and phenyl group in this compound, open doors to novel materials.

Future research could explore the following applications:

Organic Electronics: Benzimidazole derivatives are noted for their thermal stability and electron-deficient nature, making them excellent candidates for electron transport materials in Organic Light-Emitting Diodes (OLEDs) and n-type semiconductors in organic thin-film transistors (OTFTs). alfa-chemistry.comacs.org The phenylethanone moiety can be functionalized to tune the electronic properties and enhance performance. alfa-chemistry.com

Chemosensors: The benzimidazole scaffold can be incorporated into larger molecules designed to detect specific ions or molecules. mdpi.com The nitrogen atoms can act as binding sites, and changes in fluorescence or color upon binding can be used for sensing applications, for example, in the detection of metal ions like Cu²⁺, Fe²⁺/³⁺, and Zn²⁺. nih.govrsc.orgrsc.org

Metal-Organic Frameworks (MOFs): The benzimidazole-ketone structure can serve as a versatile organic linker for constructing novel MOFs. nih.gov The nitrogen and oxygen atoms provide multiple coordination sites for metal ions. These MOFs could be designed for specific applications such as gas storage and separation (e.g., CO₂/N₂), catalysis, or as electrode materials in supercapacitors. nih.govacs.orgrsc.org

Energetic Materials: Theoretical studies have shown that incorporating nitro groups onto the benzimidazole ring can produce compounds with high thermal stability and explosive properties. researchgate.netbohrium.com While this is a niche application, it highlights the fundamental stability and energy storage potential of the core structure.

Application AreaRelevant Properties of Benzimidazole-Ketone ScaffoldPotential Compound Modification
OLEDs High thermal stability, electron-transporting capability, fluorescence. alfa-chemistry.comacs.orgIntroduction of electron-donating/withdrawing groups on the phenyl ring to tune the emission color.
Ion Sensors Nitrogen and oxygen atoms act as chelating sites for metal ions. nih.govAttachment of fluorophores to create "turn-on" or "turn-off" fluorescent sensors.
MOFs Rigid structure, multiple coordination sites (N, O). acs.orgElongation of the linker or addition of functional groups to control pore size and surface chemistry.
Energetic Materials High nitrogen content, stable aromatic core. researchgate.netNitration of the aromatic rings to increase energy density.

Unraveling Further Mechanistic Insights into Molecular and Biological Interactions

A deep understanding of how this compound and its derivatives interact with their surroundings at a molecular level is crucial for rational design. Future research will employ a combination of advanced computational and experimental techniques to elucidate these mechanisms.

Key areas for future investigation include:

Computational Modeling: The use of Density Functional Theory (DFT) can provide insights into the electronic structure, reactivity, and the mechanism of sensing actions. nih.gov Molecular docking and molecular dynamics (MD) simulations will be essential for predicting and visualizing the binding modes of these compounds with biological targets, such as enzymes or receptors, and for understanding the dynamics of these interactions over time. nih.gov

Structural Biology: Obtaining high-resolution crystal structures of the compound or its derivatives bound to target proteins through X-ray crystallography or cryo-electron microscopy. This provides definitive evidence of binding modes and guides further structure-based design efforts.

Biophysical Techniques: Using methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely quantify the thermodynamics and kinetics of binding interactions with biological macromolecules.

Advanced Spectroscopy: Applying techniques such as 2D-NMR and time-resolved fluorescence spectroscopy to study the conformational dynamics of the molecule in solution and during its interaction with targets.

Research QuestionProposed MethodologyExpected Insight
How does the compound bind to a specific protein target? Molecular Docking, Molecular Dynamics (MD) Simulations, X-ray Crystallography. nih.govIdentification of key amino acid residues and intermolecular forces (H-bonds, hydrophobic interactions) governing the binding affinity and selectivity.
What is the mechanism of a catalyzed synthetic reaction? DFT Calculations, In-situ Spectroscopic Monitoring (e.g., ReactIR).Elucidation of reaction intermediates, transition states, and the role of the catalyst, enabling reaction optimization.
How does the molecule's conformation change upon binding? 2D-NMR Spectroscopy, Circular Dichroism.Understanding of the conformational changes required for biological activity or material function.
What are the kinetics and thermodynamics of the interaction? Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).Quantitative data on association/dissociation rates and the enthalpic/entropic drivers of binding.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics, advanced materials, and innovative chemical technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanone?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, 2-bromo-1-phenylethanone derivatives react with 1-methyl-1H-benzimidazole under reflux conditions in the presence of a base (e.g., triethylamine) to form the target compound. Similar pathways involving imidazole derivatives and subsequent purification via column chromatography or recrystallization are reported for analogous structures .

Q. How is the structural characterization of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) is employed to determine bond lengths, angles, and packing motifs. For example, the crystal structure of 2-[(1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone was resolved with SHELXL-97, confirming the benzimidazole-phenylketone framework .

Q. What analytical techniques are critical for purity assessment?

  • Methodology : High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and elemental analysis are standard. For instance, elemental analysis (C, H, N) and 1H^1H/13C^{13}C-NMR spectra validate purity and functional groups in related benzimidazole derivatives .

Advanced Research Questions

Q. How do reaction conditions influence yield in the synthesis of benzimidazole-containing ketones?

  • Methodology : Optimization involves temperature control (e.g., 70°C for imidazole reactions), solvent selection (DMF or acetonitrile), and stoichiometric ratios. For example, extended reaction times or improper quenching (e.g., pouring onto ice) may reduce yields due to side reactions or incomplete crystallization .

Q. What computational methods predict the reactivity of this compound in radical or anionic transformations?

  • Methodology : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for radical/anionic attack. IR spectroscopy complements these studies by identifying intermediates. A DFT study on a nitro-benzimidazole derivative revealed conversion pathways into radical species under specific conditions .

Q. How are data contradictions resolved in crystallographic refinement?

  • Methodology : Discrepancies in thermal parameters or occupancy factors are addressed using SHELX tools (e.g., SHELXD for phase determination). Robust refinement protocols, such as twin modeling for high-resolution data, resolve ambiguities. The SHELX suite’s robustness in handling twinned macromolecular data is well-documented .

Q. What strategies enhance the antifungal activity of benzimidazole-ethanone derivatives?

  • Methodology : Structure-activity relationship (SAR) studies show that introducing extended aromatic systems (e.g., biphenyl esters) or halogen substituents improves activity against Candida species. For example, 4-fluoro-substituted derivatives exhibit enhanced binding to fungal targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.